1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one can be achieved through several methods. One common approach involves the Claisen–Schmidt condensation reaction. This reaction typically uses 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole and various aromatic aldehydes. The reaction can be carried out under ultrasound-assisted conditions using 1,4-dioxane as a solvent and potassium hydroxide (KOH) as a base at room temperature . Alternatively, the reaction can be conducted under solvent-free conditions, which is more environmentally friendly and cost-effective .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Medicine: The compound’s biological activities make it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to activate caspase enzymes, leading to apoptosis (programmed cell death) in cancer cells . The compound may also interact with other cellular proteins and receptors, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-1H-indole: Another indole derivative with similar structural features but different biological activities.
1-(4-chlorobenzyl)piperidin-4-yl)methanol: A compound with a piperidine ring that has shown antiproliferative and antitubercular activities.
Uniqueness
1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one is unique due to its specific chemical structure, which imparts distinct biological activities
Properties
Molecular Formula |
C16H14ClNO |
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Molecular Weight |
271.74 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-methyl-3H-indol-2-one |
InChI |
InChI=1S/C16H14ClNO/c1-11-2-7-15-13(8-11)9-16(19)18(15)10-12-3-5-14(17)6-4-12/h2-8H,9-10H2,1H3 |
InChI Key |
MTDTVLFJARAHLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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